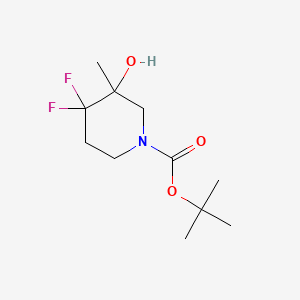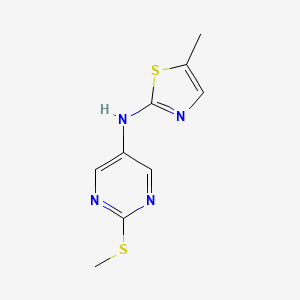
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-dicarbonyl compound with guanidine or its derivatives.
Coupling of the Rings: The thiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a suitable leaving group on the thiazole ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
作用机制
The mechanism of action of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-6-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring. This unique structure allows it to interact with a variety of biological targets and makes it a valuable compound for research and development.
属性
分子式 |
C9H10N4S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC 名称 |
5-methyl-N-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N4S2/c1-6-3-10-9(15-6)13-7-4-11-8(14-2)12-5-7/h3-5H,1-2H3,(H,10,13) |
InChI 键 |
AKASRBHYGAEWTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC2=CN=C(N=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile](/img/structure/B12452457.png)

![5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452474.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12452475.png)
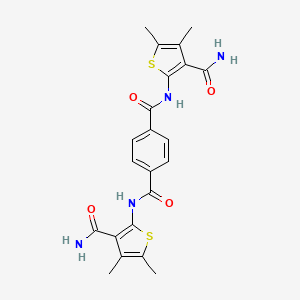

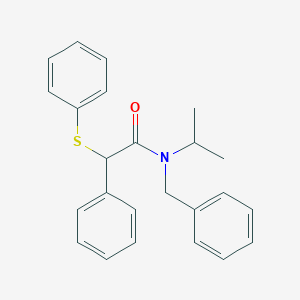
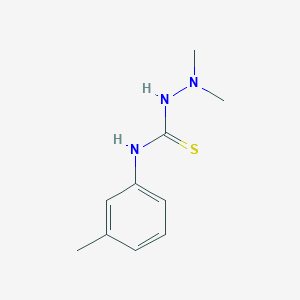
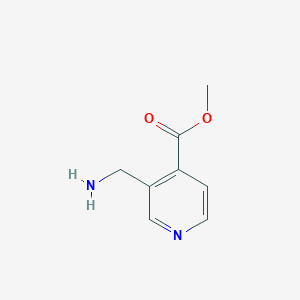
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
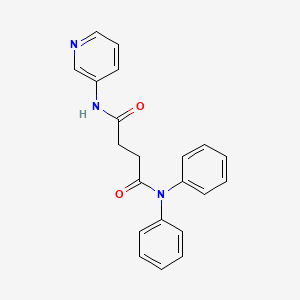
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
